molecular formula C19H21N3O3S2 B2941301 N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 868217-25-8

N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2941301
CAS No.: 868217-25-8
M. Wt: 403.52
InChI Key: NULQIDUFJMWTPB-UHFFFAOYSA-N
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Description

The compound N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide derivative featuring a 4,5-dihydroimidazole core substituted with a (2-methylbenzyl)sulfanyl group. The structure includes an acetamide moiety linked via a phenyl-sulfonyl bridge to the imidazole ring.

Structural determination of such compounds typically employs X-ray crystallography, with tools like the SHELX software suite playing a critical role in refining crystal structures .

Properties

IUPAC Name

N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-14-5-3-4-6-16(14)13-26-19-20-11-12-22(19)27(24,25)18-9-7-17(8-10-18)21-15(2)23/h3-10H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULQIDUFJMWTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity . The sulfonyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares a common scaffold with analogs differing in substituents on the dihydroimidazole ring. Key structural variations influence physicochemical properties and hypothetical biological interactions. Below is a detailed comparison:

Table 1: Structural and Theoretical Comparison of Analogous Compounds

Compound Name Substituent on Dihydroimidazole Molecular Weight (g/mol) Theoretical LogP* Key Structural Features
N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide (Target) (2-Methylbenzyl)sulfanyl 423.53 3.8 Ortho-methyl group introduces steric hindrance.
N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide Phenyl 369.42 2.9 Aromatic phenyl group enhances rigidity.
N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide (4-Chlorobenzyl)sulfanyl 443.96 4.5 Chlorine atom increases electronegativity.

*Theoretical LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Structural Analysis

The methyl group moderately increases lipophilicity compared to the phenyl analog.

Phenyl Analog :

  • The absence of a benzyl or halogen substituent reduces molecular weight and LogP, suggesting higher aqueous solubility. The phenyl group may engage in π-π stacking interactions but lacks steric or electronic modulation.

4-Chlorobenzyl Analog :

  • The para-chloro substituent enhances lipophilicity and electron-withdrawing effects, which could improve membrane permeability but reduce solubility. Chlorine may also influence halogen bonding in target interactions.

Hypothesized Pharmacological Implications

  • Steric Effects : The ortho-methyl group in the target compound may limit conformational flexibility or hinder interactions with flat binding sites compared to the planar phenyl analog.
  • Electronic Effects : The 4-chloro substituent’s electronegativity could enhance binding affinity to electron-rich regions in enzymes or receptors, a feature absent in the methyl-substituted target.
  • Solubility and Bioavailability : The phenyl analog’s lower LogP suggests better solubility, while the chloro-substituted compound’s higher LogP may favor tissue penetration but increase metabolic stability challenges.

Biological Activity

N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving sulfonamide derivatives and imidazole moieties. The general synthetic pathway includes:

  • Formation of the Imidazole Core : The synthesis begins with the preparation of 4,5-dihydro-1H-imidazole derivatives.
  • Sulfonylation : The imidazole derivative is then reacted with sulfonyl chloride to introduce the sulfonamide functionality.
  • Acetylation : Finally, the acetamide group is introduced to yield the target compound.

The molecular structure can be represented as follows:

C19H23N3O3S\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}_{3}\text{S}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related sulfonamide compounds. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial enzymes, which disrupts cell wall synthesis and function.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes associated with metabolic disorders. For example, related sulfonamides have shown promising results as inhibitors of alpha-glucosidase and acetylcholinesterase, making them potential candidates for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyCompoundActivityFindings
Various sulfonamidesAntimicrobialShowed activity against E. coli and K. pneumoniae
RCB16003Viral InhibitorEffective against Yellow Fever Virus; good metabolic stability in vivo
4-amino-5-(4-chlorophenyl) derivativesEnzyme InhibitionModerate activity on acetylcholinesterase

Pharmacokinetics and Toxicology

Research into pharmacokinetics indicates that similar compounds exhibit favorable absorption and distribution profiles, with minimal toxicity at therapeutic doses. For instance, studies have reported a half-life of around 3.4 hours in animal models, suggesting good bioavailability .

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